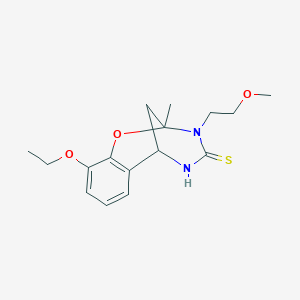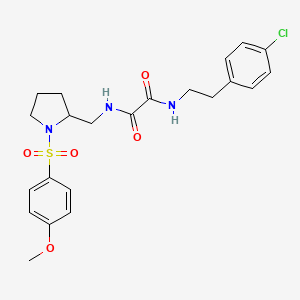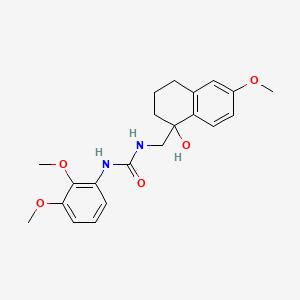
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide, also known as APDC, is a chemical compound that has been widely used in scientific research. APDC is a chelating agent that selectively binds to metal ions, especially copper and zinc.
Mécanisme D'action
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide selectively binds to metal ions, especially copper and zinc, through its pyrazole and carboxamide groups. The binding of N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide to metal ions can affect the biochemical and physiological processes that involve these metal ions. For example, N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide can inhibit the activity of copper-dependent enzymes, such as superoxide dismutase, and reduce the levels of copper ions in cells and tissues.
Biochemical and Physiological Effects:
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide has been shown to have a range of biochemical and physiological effects in various biological systems. It can affect the activity of copper- and zinc-dependent enzymes, alter the levels of metal ions in cells and tissues, and modulate the oxidative stress and inflammation responses. N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide has also been shown to have neuroprotective and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide has several advantages for lab experiments, including its selectivity for metal ions, its stability in solution, and its ease of use. However, N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the use of N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide in scientific research. These include the development of new drugs and therapies that target metal ion-dependent processes, the investigation of the role of metal ions in neurodegenerative diseases, and the exploration of the potential of N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide as a diagnostic tool for metal ion-related disorders. Additionally, further studies are needed to explore the potential toxicity and environmental impact of N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide and other chelating agents.
Méthodes De Synthèse
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide can be synthesized by a reaction between 3-aminopropyl-1,5-dimethylpyrazole and dimethylformamide dimethyl acetal in the presence of a copper catalyst. The reaction produces a yellow solid that can be purified by recrystallization.
Applications De Recherche Scientifique
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide has been widely used in scientific research as a chelating agent for metal ions. It has been used to study the role of copper and zinc in biological systems, as well as the effects of metal ion deficiency and toxicity. N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide has also been used in the development of new drugs and therapies for various diseases.
Propriétés
IUPAC Name |
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7-6-8(12-13(7)2)9(14)11-5-3-4-10/h6H,3-5,10H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNXDUQOBFNVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2935741.png)
![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)


![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2935751.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935752.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2935754.png)


![6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935758.png)

